1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea
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Overview
Description
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea is a chemical compound with the molecular formula C9H19N3O It is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea typically involves the reaction of 1-[(1-Ethylpyrrolidin-2-yl)methyl]amine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
[ \text{1-[(1-Ethylpyrrolidin-2-yl)methyl]amine} + \text{Isocyanate} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature and solvent, can vary depending on the specific isocyanate used and the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the required production capacity. Optimization of reaction conditions and purification steps is crucial to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The urea moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted urea derivatives.
Scientific Research Applications
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Ethylpyrrolidin-2-yl)methyl]amine: A precursor in the synthesis of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea.
N-[(1-Ethylpyrrolidin-2-yl)methyl]methylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12-6-4-5-8(12)7-11-9(13)10-2/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWPRRVNKTRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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